2-(3-Hydroxy-2-nitrophenoxy)acetic acid
Description
2-(3-Hydroxy-2-nitrophenoxy)acetic acid is a nitrophenoxy-substituted acetic acid derivative characterized by a hydroxy group at the 3-position and a nitro group at the 2-position of the phenoxy ring. The compound’s structure (molecular formula: C₈H₇NO₆, molecular weight: 213.14 g/mol) enables unique electronic and steric interactions, such as intramolecular hydrogen bonding between the hydroxy and nitro groups. This feature influences its acidity, solubility, and reactivity compared to analogs.
Properties
IUPAC Name |
2-(3-hydroxy-2-nitrophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c10-5-2-1-3-6(8(5)9(13)14)15-4-7(11)12/h1-3,10H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBHLIICEVTBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(=O)O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-2-nitrophenoxy)acetic acid typically involves the nitration of phenoxyacetic acid derivatives followed by hydroxylation. One common method includes the nitration of 3-hydroxyphenoxyacetic acid using nitric acid under controlled conditions to introduce the nitro group at the ortho position relative to the hydroxyl group . The reaction is usually carried out in an acidic medium to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required standards for its intended applications. Techniques such as recrystallization, distillation, and chromatography are commonly employed in the purification process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-2-nitrophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of 2-(3-Amino-2-hydroxyphenoxy)acetic acid.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-(3-Hydroxy-2-nitrophenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-2-nitrophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Physicochemical Properties
- Acidity: The target compound’s intramolecular H-bonding between 3-OH and 2-NO₂ likely lowers its acidity relative to analogs like 2-(2,6-dichloro-4-nitrophenoxy)acetic acid, which lacks such stabilization .
- Solubility : The hydroxy group enhances water solubility compared to methoxy or chloro derivatives (e.g., 2-(3-Methoxy-4-nitrophenyl)acetic acid) .
- Thermal Stability: Nitro groups may reduce thermal stability, as seen in compounds like methyl (2-chloro-6-nitrophenoxy)acetate, which decomposes at elevated temperatures .
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